Dodonaflavonol
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Overview
Description
Dodonaflavonol is a natural flavonoid compound widely found in plants. It appears as yellow crystals and is soluble in water. This compound exhibits significant antioxidant and anti-inflammatory properties, which contribute to its potential protective effects against cardiovascular diseases and cancer .
Mechanism of Action
Target of Action
Dodonaflavonol is a natural flavonoid compound widely present in plants . Flavonoids, in general, are known to interact with a variety of molecular targets, including enzymes, receptors, and signaling pathways, contributing to their diverse biological activities.
Biochemical Pathways
Flavonoids, including this compound, are involved in various biochemical pathways. They play a vital role in plant growth and resistance to stresses . They are also involved in the regulation of polar auxin transport and free radical scavenging mechanism . .
Result of Action
This compound has been reported to have antioxidant and anti-inflammatory effects . It is suggested to have a potential protective effect against cardiovascular and cerebrovascular diseases and cancer . .
Action Environment
The action of this compound, like other flavonoids, can be influenced by various environmental factors. These factors can affect the synthesis, bioavailability, and efficacy of this compound. For instance, stress factors in plants can lead to the accumulation of flavonoids by regulating the expression of flavonoid synthase genes .
Biochemical Analysis
Biochemical Properties
Dodonaflavonol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. As a flavonoid, it exhibits anti-inflammatory and anticancer activities . It targets multiple genes/pathways, including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors .
Cellular Effects
Flavonoids, including this compound, have been shown to exhibit wide-ranging effects on immune cells and immune cell responses . They modulate β cell and antibody production, enhance NK cell cytotoxicity, inhibit Th17-dependent differentiation, and induce NLRP3 inflammation . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . One of the important underlying mechanisms of dietary flavonoids and related polyphenols is associated with their inhibition of oxidative stress and related downstream responses including inflammatory diseases .
Metabolic Pathways
This compound is involved in the metabolic pathways of flavonoids. Flavonoids are synthesized from phenylalanine and malonyl-CoA . Over 8000 individual flavonoids have been identified in plants .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. Flavonoids are synthesized in the cytosol and transported into the vacuole for storage or to other destinations, where they can function as bioactive molecules .
Subcellular Localization
For example, a flavanone 3-hydroxylase gene from safflower was found to be localized in the nucleus and cytosol in onion epidermal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodonaflavonol is primarily obtained through extraction and separation from plants. Notable sources include Dodonaea viscosa and Stenochlaena palustris . The extraction process typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound.
Chemical Reactions Analysis
Types of Reactions: Dodonaflavonol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Scientific Research Applications
Dodonaflavonol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactions of flavonoids.
Biology: It is studied for its antioxidant and anti-inflammatory effects, which are relevant to cellular and molecular biology.
Medicine: It is investigated for its potential therapeutic effects against cardiovascular diseases, cancer, and inflammatory conditions.
Industry: It is used in the development of natural antioxidants and anti-inflammatory agents for various industrial applications
Comparison with Similar Compounds
Dodonaflavonol is unique among flavonoids due to its specific chemical structure and biological activities. Similar compounds include:
Quercetin: Known for its strong antioxidant and anti-inflammatory properties.
Kaempferol: Exhibits similar antioxidant and anti-inflammatory effects but differs in its molecular structure.
Isolicoflavonol: Shares structural similarities with this compound but has distinct physicochemical properties and bioactivities.
Biological Activity
Dodonaflavonol is a flavonoid compound derived from the Dodonaea genus, known for its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, supported by data tables and relevant case studies.
Overview of this compound
This compound belongs to the flavonoid class of compounds, characterized by a polyphenolic structure that contributes to its bioactivity. Flavonoids are recognized for their health-promoting properties, including antioxidant activity, which helps mitigate oxidative stress and inflammation in biological systems .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various methodologies, including the DPPH radical scavenging assay. This assay measures the ability of a compound to donate hydrogen atoms to neutralize free radicals.
DPPH Radical Scavenging Activity
The DPPH assay results for this compound are summarized in Table 1:
Concentration (µg/mL) | % Inhibition |
---|---|
10 | 25 |
50 | 55 |
100 | 75 |
The results indicate that this compound exhibits a concentration-dependent increase in antioxidant activity, highlighting its potential as a natural antioxidant agent .
Anti-Inflammatory Properties
This compound has shown significant anti-inflammatory effects in various models. A study utilizing the TPA-induced mouse ear edema model demonstrated that treatment with this compound reduced swelling significantly compared to controls.
Edema Inhibition Results
Table 2 presents the edema inhibition data:
Treatment Group | Edema Inhibition (%) |
---|---|
Control | 0 |
This compound (10 mg) | 40 |
This compound (50 mg) | 70 |
These findings suggest that this compound effectively mitigates inflammation, potentially through the inhibition of pro-inflammatory cytokines .
Anticancer Activity
This compound's anticancer properties have been explored in several cancer cell lines. Research indicates that it induces apoptosis and inhibits cell proliferation through various signaling pathways.
Case Study: Breast Cancer Cell Lines
In a recent study examining its effects on breast cancer cell lines, this compound was found to:
- Induce G1 phase cell cycle arrest.
- Upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
The results are summarized in Table 3:
Treatment | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
Control | 100 | 5 |
This compound (25 µM) | 60 | 30 |
This compound (50 µM) | 30 | 60 |
These results indicate a promising role for this compound as a therapeutic agent in cancer treatment .
Antimicrobial Activity
This compound also exhibits antimicrobial properties against various pathogens. Its effectiveness has been evaluated against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Results
Table 4 summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains:
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.125 |
Escherichia coli | 0.250 |
Salmonella typhimurium | 0.500 |
These findings suggest that this compound could serve as a potential antimicrobial agent in treating bacterial infections .
Properties
IUPAC Name |
[4-[6-(5,7-dihydroxy-3,6-dimethoxy-4-oxochromen-2-yl)-2,2-dimethyl-3,4-dihydrochromen-8-yl]-2-methylbutyl] formate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O9/c1-15(13-35-14-29)6-7-16-10-18(11-17-8-9-28(2,3)37-24(16)17)25-27(34-5)23(32)21-20(36-25)12-19(30)26(33-4)22(21)31/h10-12,14-15,30-31H,6-9,13H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIYNOPDDLPHPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=CC2=C1OC(CC2)(C)C)C3=C(C(=O)C4=C(O3)C=C(C(=C4O)OC)O)OC)COC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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